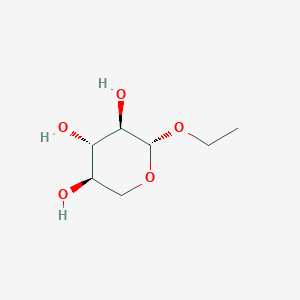

Ethyl beta-D-xylopyranoside

説明

Contextualization of Xylopyranosides in Carbohydrate Chemistry and Biology

Xylopyranosides are derivatives of xylose, a five-carbon sugar (pentose) that is a major component of hemicellulose, one of the most abundant polysaccharides in nature. nih.govmdpi.com The pyranoside designation indicates that the xylose is in its six-membered ring form. The β-xylopyranose structure is particularly widespread throughout the plant kingdom. rsc.org

In the realm of biology, xylose and its derivatives play fascinating and sometimes contrasting roles. While D-xylose is a fundamental building block in plants, it is less common in mammalian cells. nih.govrsc.org However, it is a crucial component in two specific mammalian structures: the Notch receptor, which is vital for cell-to-cell communication, and as the linking sugar between a protein and a glycosaminoglycan (GAG) chain in proteoglycans. nih.govlu.sediva-portal.org Proteoglycans are complex macromolecules with a wide array of important biological functions. rsc.org The ability of simple xylopyranosides to initiate the biosynthesis of soluble GAG chains has generated significant interest in their chemical synthesis and biological activities. nih.govlu.sediva-portal.org

Significance of Ethyl Glycosides as Model Compounds and Synthetic Intermediates

Glycosides are molecules in which a sugar is chemically linked to another functional group, known as an aglycone, via a glycosidic bond. wikipedia.org Ethyl glycosides, such as ethyl beta-D-xylopyranoside, are characterized by having an ethyl group as the aglycone. These compounds are of considerable importance in carbohydrate chemistry for several reasons.

Due to their relatively simple and well-defined structures, ethyl glycosides serve as excellent model compounds for studying the complexities of glycosylation reactions. These reactions, which form the basis for constructing more complex carbohydrates and glycoconjugates, can be investigated in detail using ethyl glycosides to understand the influence of various factors like catalysts, protecting groups, and reaction conditions on the formation of the glycosidic bond.

Furthermore, ethyl glycosides are valuable synthetic intermediates. biosynth.com The ethyl group can be strategically modified or replaced, allowing for the synthesis of a diverse range of more complex carbohydrate structures. biosynth.com They are also utilized as standards for the calibration of analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the identification and quantification of other glycosides. The stability of the glycosidic bond itself can be studied using ethyl glycosides, providing crucial information for applications in areas like drug delivery and food preservation.

Stereochemical Considerations and Anomeric Configuration of Beta-D-Xylopyranosides

The stereochemistry of carbohydrates is of paramount importance, as even subtle changes in the spatial arrangement of atoms can lead to significant differences in their physical and biological properties. In cyclic monosaccharides, the formation of the hemiacetal ring creates a new stereocenter at the former carbonyl carbon, known as the anomeric carbon. creative-proteomics.comlibretexts.org This gives rise to two possible diastereomers, called anomers, designated as alpha (α) and beta (β). creative-proteomics.com

In the case of D-xylopyranose, the designation of the anomer depends on the orientation of the hydroxyl group at the anomeric carbon (C1) relative to the substituent on the highest-numbered chiral carbon in the ring (C5). libretexts.org For beta-D-xylopyranosides, the substituent at the anomeric carbon is on the same side of the ring as the hydroxymethyl group (or in the case of xylose, the C5 hydroxyl group). The beta configuration is often confirmed using techniques like ¹H NMR spectroscopy, where the coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) is a key indicator. mdpi.com For β-D-xylopyranosides, these J-values are typically in the range of 5.9 to 6.8 Hz. mdpi.com

Structure

2D Structure

3D Structure

特性

分子式 |

C7H14O5 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-ethoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 |

InChIキー |

UBUITGRMYNAZAX-XZBKPIIZSA-N |

異性体SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

正規SMILES |

CCOC1C(C(C(CO1)O)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Ethyl Beta D Xylopyranoside and Its Functionalized Derivatives

Established Glycosylation Strategies for the Formation of Ethyl Xylopyranosides

The creation of the glycosidic bond in ethyl xylopyranosides is central to their synthesis. Several classical methods have been refined over the years to achieve this transformation with high efficiency and stereoselectivity.

Koenigs-Knorr Reaction and its Variants for Beta-Anomeric Selectivity

The Koenigs-Knorr reaction is a cornerstone of glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter. wikipedia.org For the synthesis of ethyl β-D-xylopyranoside, a protected D-xylopyranosyl halide is reacted with ethanol (B145695). A critical factor in achieving the desired β-anomeric selectivity is the use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the xylose donor. wikipedia.orglibretexts.org This group facilitates the formation of a cyclic acyloxonium ion intermediate, which is then attacked by the ethanol in an SN2-like fashion, leading to the formation of the 1,2-trans product, the β-glycoside. wikipedia.orglibretexts.orgdiva-portal.org

Numerous variations of the Koenigs-Knorr reaction have been developed to enhance its efficacy. Promoters such as silver carbonate and silver oxide are frequently employed. wikipedia.orgnih.gov More recent advancements include the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with silver(I) oxide, which has been shown to significantly accelerate the reaction. nih.gov Interestingly, under these conditions, benzoylated α-bromides exhibit higher reactivity than their benzylated counterparts. nih.gov

Table 1: Promoters and Conditions in Koenigs-Knorr Type Xyloside Synthesis

| Glycosyl Donor | Alcohol | Promoter/Catalyst | Solvent | Key Outcome | Reference |

| Acetobromoglucose (model) | Alcohols | Silver carbonate | Not specified | Formation of glycoside | wikipedia.org |

| Peracetylated β-D-xylose | Octanol | Ag₂CO₃, CaSO₄ | Dichloromethane | Synthesis of octyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | nih.gov |

| Glycosyl Bromides | Alcohols | Silver(I) oxide, cat. TMSOTf | Not specified | Accelerated reaction, high yields | nih.gov |

| Tetra-O-acetyl-glucosyl bromide (model) | 1,2:5,6-di-O-isopropylidene-D-glucose | Hg(CN)₂ | MeCN | Formation of 3-O-β-D-glycoside and rearranged 6-O-β-D-glycoside | nih.gov |

Fischer Glycosylation in the Context of Pentose (B10789219) Derivatives

The Fischer glycosylation offers a direct approach to glycoside synthesis by reacting an unprotected carbohydrate, such as D-xylose, with an alcohol under acidic catalysis. wikipedia.org When D-xylose is treated with ethanol and an acid, a mixture of ethyl xylosides is formed. researchgate.net This reaction is an equilibrium process, which can result in a mixture of α and β anomers, as well as pyranoside and furanoside ring forms. diva-portal.orgwikipedia.org Generally, longer reaction times favor the formation of the more thermodynamically stable pyranoside products. wikipedia.org While the α-anomer is often the thermodynamically preferred product due to the anomeric effect, the final product ratio is highly dependent on the reaction conditions, necessitating careful control and purification to isolate the pure β-anomer. wikipedia.orgresearchgate.net

Table 2: Outcomes of Fischer Glycosylation of Xylose

| Reactants | Catalyst | Key Observation | Product Ratio | Reference |

| D-xylose, Ethanol | SO₂ | Formation of α- and β-ethyl xylosides | Equilibrium mixture | researchgate.net |

| D-xylose, Methanol (B129727) | Acid | Rapid conversion to methylxylofuranoside, then slower conversion to methylxylopyranosides | Primarily methyl-α and methyl-β-D-xylopyranosides at equilibrium | researchgate.net |

| Reducing sugars, various alcohols | Dowex 50WX8-100 | High yields and α-selectivity for glucose with various alcohols | α:β ratios from 10:1 to 13:1 for glucose | researchgate.net |

Orthoester Glycosylation Approaches

The orthoester glycosylation method is a highly stereoselective technique for the synthesis of 1,2-trans-glycosides, making it particularly well-suited for the preparation of β-D-xylopyranosides. numberanalytics.comnih.gov The reaction proceeds through a glycosyl orthoester donor, which is activated by a Lewis acid to form a dioxolanium ion intermediate. numberanalytics.comnih.gov The subsequent nucleophilic attack by an alcohol, such as ethanol, occurs with inversion of configuration at the anomeric center, leading exclusively to the β-glycoside. nih.gov This method has proven effective for the synthesis of complex oligosaccharides and can be applied to pentose derivatives. numberanalytics.com While orthoester formation can be an unwanted side reaction in other glycosylation methods, this approach leverages their unique reactivity to achieve excellent stereocontrol. nih.govnih.gov

Advanced Synthetic Manipulations for Tailored Ethyl beta-D-Xylopyranoside Analogues

Beyond the initial glycosylation, the synthesis of functionalized ethyl β-D-xylopyranoside analogues requires precise control over the modification of the pentose ring.

Regioselective Functionalization of the Pentose Hydroxyl Groups

To create tailored analogues, specific hydroxyl groups on the xylose ring must be selectively functionalized. This is typically achieved through the use of protecting group strategies, which allow for the masking and subsequent deprotection of hydroxyl groups in a controlled manner. This enables the introduction of various functionalities at desired positions, which can be pivotal for the biological properties of the final molecule. csic.es The development of advanced protecting groups, such as the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, has further refined the ability to synthesize complex glycosides with high stereochemical control. universiteitleiden.nl

Integration of Linkers and Spacers for Glycoconjugate Synthesis

Ethyl β-D-xylopyranoside and its derivatives are valuable precursors for the synthesis of glycoconjugates, where the sugar moiety is linked to other molecules like proteins or lipids. nih.gov The incorporation of linkers or spacers is a common strategy to facilitate this conjugation. nih.gov These bifunctional molecules can be attached to the xyloside and then used to react with the target molecule. For instance, a linker containing a terminal carboxylic acid can be attached to the xyloside and subsequently used to form an amide bond with a protein, resulting in a neoglycoprotein. nih.gov This approach is also fundamental in the construction of multivalent glycoconjugates, such as glycodendrimers, which are used to study complex carbohydrate-protein interactions. nih.gov

Ethylene (B1197577) Spacer Incorporation for Bifunctional Ligands

The introduction of an ethylene spacer into the structure of this compound is a key step in the development of bifunctional ligands. These spacers provide a flexible bridge, allowing the xylopyranoside moiety to interact with its target while a second functional group at the other end of the spacer can be used for conjugation to other molecules or surfaces. The synthesis of such derivatives often involves the reaction of a partially protected xylopyranoside with a reagent containing a two-carbon unit, which can be further modified to introduce the desired terminal functionality.

Amine and Thioether Linkages in Xylopyranoside Conjugates

The creation of conjugates of this compound with other molecules, such as proteins or fluorescent probes, often relies on the formation of stable amine or thioether linkages. Amine linkages can be formed through reductive amination of an aldehyde-functionalized xylopyranoside derivative with an amine-containing molecule. Thioether linkages are typically introduced by reacting a haloacetyl- or maleimide-activated xylopyranoside with a thiol-containing molecule. These conjugation strategies are essential for the development of xylopyranoside-based tools for biological studies.

Chemoenzymatic Synthesis and Biocatalytic Transformations Involving Xylopyranosides

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering efficient and selective methods for the production and modification of xylopyranosides.

Enzymatic Glycosylation Using Glycosyltransferases for Specific Linkages

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, forming a specific glycosidic bond. mdpi.com In the context of xylopyranosides, these enzymes can be used to synthesize specific oligosaccharides or to attach a xylose unit to a non-carbohydrate aglycone with high regio- and stereoselectivity. mdpi.com The use of glycosyltransferases avoids the need for complex protecting group strategies often required in chemical glycosylation. nih.gov For instance, xylosyltransferases (XTs) are crucial for synthesizing diverse glycopeptides. nih.gov Specifically, human XT-I has been shown to effectively synthesize various glycopeptides, demonstrating its potential in preparing these complex molecules on a larger scale. nih.gov

Glycosidase-Mediated Transglycosylation Reactions

Glycosidases, which normally cleave glycosidic bonds, can be used in reverse to form them through a process called transglycosylation. nih.gov In this kinetically controlled reaction, a glycosidase transfers a sugar from a donor to an acceptor molecule other than water. nih.govdtu.dk This method has been successfully applied to the synthesis of various xylosides. For example, a β-d-xylosidase from Bacillus halodurans (XylBH39) has been used to produce propyl β-d-xylopyranoside through transxylosylation of propan-1-ol using a wheat bran hydrolysate as the xylosyl donor. researchgate.net Similarly, glycosynthases, which are engineered glycosidases lacking hydrolytic activity, have been employed for the synthesis of xylo-oligosaccharides. nih.govnih.gov

Regioselective Enzymatic Modifications (e.g., Oxidations, Acetylations)

Enzymes can be used to selectively modify the hydroxyl groups of xylopyranosides, a task that is often challenging to achieve with chemical methods due to the similar reactivity of these groups. researchgate.netrsc.org For instance, lipases have been shown to catalyze the regioselective acetylation of alkyl β-D-xylopyranosides in organic solvents. acs.org This enzymatic approach allows for the specific protection of certain hydroxyl groups, which can then be followed by chemical modifications at the remaining unprotected positions. An efficient chemoenzymatic route to methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside from mthis compound has been developed, which involves regioselective enzymatic acetylation and deacetylation catalyzed by lipase (B570770) PS. nih.gov

Purification and Isolation Techniques for Glycosidic Compounds in Academic Research

The purification and isolation of glycosidic compounds like this compound from reaction mixtures or natural sources are critical steps to obtain pure substances for further studies. A variety of chromatographic techniques are commonly employed for this purpose.

Column chromatography is a fundamental and widely used method for the separation of glycosides. researchgate.netcolumn-chromatography.com This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, and their solubility in a mobile phase. researchgate.netcolumn-chromatography.com For instance, silica gel column chromatography has been used to purify linamarin (B1675462) from cassava, with the compound being eluted with a mixture of methanol and ethyl acetate (B1210297). researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another effective liquid-liquid partition chromatography technique that has been successfully applied to the isolation of glycosides from natural extracts. nih.govnih.gov This method avoids the use of solid supports, thus preventing irreversible adsorption of the sample. nih.gov HSCCC has been used to separate and purify flavonoid glycosides and a benzophenone (B1666685) galloyl glycoside from Psidium guajava leaves. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is often used for the final purification of glycosides to achieve high purity. nih.gov This technique uses high pressure to force the solvent through a column packed with a stationary phase, leading to high-resolution separations.

The general process for isolating glycosides from natural sources often involves initial extraction with a solvent, followed by a series of purification steps. pharmacy180.com For example, the Stas-Otto method involves extraction with alcohol, followed by treatment with lead acetate to precipitate impurities. pharmacy180.com The crude glycosides are then further purified using techniques like fractional solubility, fractional crystallization, and chromatography. pharmacy180.com

| Technique | Principle | Application Example | Reference |

| Column Chromatography | Differential adsorption and solubility | Purification of linamarin from cassava using a silica gel column. | researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Isolation of flavonoid glycosides from Psidium guajava leaves. | nih.gov |

| Preparative HPLC | High-resolution separation under high pressure | Final purification of glycosides to achieve high purity. | nih.gov |

Chromatographic Separations (Column Chromatography, HPLC)

The purification of this compound and its derivatives is a critical step following synthesis to ensure high purity for subsequent applications and characterization. Chromatographic techniques are paramount in this process, with column chromatography being the principal method for preparative scale purification and High-Performance Liquid Chromatography (HPLC) often used for analytical assessment of purity.

Column Chromatography

Column chromatography, particularly using silica gel as the stationary phase, is a widely employed method for the purification of glycosides like this compound. The separation is based on the differential adsorption of compounds to the silica gel matrix and their varying solubility in the mobile phase. By carefully selecting a solvent system (eluent), compounds can be selectively eluted from the column, separating the target molecule from starting materials, reagents, and byproducts.

The process generally involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. The mobile phase, typically a mixture of a non-polar and a more polar solvent, is then passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar impurities, followed by the compound of interest, and finally the more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com

In the synthesis of related alkyl β-D-xylopyranosides, flash column chromatography is frequently utilized. For instance, a derivative was purified on silica gel using a gradient of hexane (B92381) and ethyl acetate. nih.gov The initial eluent was a 6:1 (v/v) mixture of hexane-ethyl acetate, which was then changed to a 3:1 mixture to elute the desired product. nih.gov Similarly, the purification of a tri-O-acetyl-C-benzyl-β-D-xylopyranoside was achieved using silica gel column chromatography. google.com The choice of eluent is critical and is determined by the specific properties of the xyloside derivative being purified.

Table 1: Examples of Column Chromatography Systems for Xylopyranoside Purification

| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| Octyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | Silica Gel | Hexane-Ethyl Acetate (6:1, then 3:1, v/v) | nih.gov |

| Tri-O-acetyl-C-benzyl-β-D-xylopyranoside | Silica Gel | Not specified in detail | google.com |

| General Disaccharides | Silica Gel 60 | Ethyl Acetate-Hexane or Toluene (gradient) | mdpi.com |

| Four substituted 6-O-ethyl-β-cyclodextrins | Silica Gel 60 | Acetonitrile-Conc. aq. NH₃-H₂O-EtOAc (6:1:3:1) | sciencepublishinggroup.comsciencepublishinggroup.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a powerful analytical tool for assessing the purity of this compound. Due to its well-defined physical and chemical properties, it can be used as a reference standard to calibrate analytical instruments, including HPLC systems. This allows for the precise quantification and identification of the compound and any impurities in a sample. While primarily used for analysis, preparative HPLC can also be employed for the purification of small quantities of high-purity material, although it is less common for large-scale preparations compared to column chromatography.

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for the final purification of solid compounds, including this compound and its analogues. This process relies on the principle that a compound's solubility in a solvent decreases as the solution cools or as the solvent evaporates, leading to the formation of a highly ordered crystal lattice. This process effectively excludes impurities from the crystal structure, resulting in a significant increase in purity. Recrystallization involves dissolving the previously crystallized material and crystallizing it a second time to further enhance purity.

The selection of an appropriate solvent or solvent system is the most critical factor in developing a successful crystallization protocol. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature. For xylosides, alcohols and aqueous mixtures are common choices.

Key Crystallization Techniques Include:

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. This gradual increase in concentration leads to the formation of high-quality crystals. unifr.ch

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, and crystals form.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. unifr.ch

Research on related alkyl β-D-xylopyranosides has demonstrated successful recrystallization from ethanol to yield a pure, white solid. nih.gov Studies on the crystallization of related diastereomer sugars like xylose have utilized 50:50 (w/w) ethanol-water mixtures. nih.gov A supersaturated solution is created at a higher temperature and then cooled to induce nucleation and crystal growth. nih.gov It is important to note that the presence of impurities can significantly affect the rate of crystal growth. nih.gov

Table 2: Solvents Used in the Crystallization of Xylosides

| Compound Type | Solvent(s) | Technique | Reference |

| Octyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | Ethanol | Recrystallization | nih.gov |

| D-Xylose / L-Arabinose | Ethanol-Water (50:50, w/w) | Cooling from supersaturated solution | nih.gov |

Advanced Structural Characterization and Conformational Analysis of Ethyl Beta D Xylopyranoside and Its Derived Conjugates

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a molecule in its solid, crystalline state. While the specific crystal structure for ethyl beta-D-xylopyranoside is not widely reported, analysis of closely related alkyl β-D-xylopyranosides, such as methyl β-D-xylopyranoside and decyl β-D-xylopyranoside, offers a robust framework for understanding its solid-state characteristics. nih.govnih.gov

For instance, methyl β-D-xylopyranoside has been crystallized in the monoclinic space group P2₁, and heptyl β-D-xylopyranoside monohydrate in the orthorhombic space group P2₁2₁2₁. nih.gov The crystallographic data for decyl β-D-xylopyranoside, which forms a hemihydrate, provides a detailed picture of the molecular geometry and packing within the crystal lattice. nih.gov

Interactive Table: Crystallographic Data for Decyl β-D-xylopyranoside Hemihydrate

| Parameter | Value |

| Chemical Formula | C₁₆H₃₂O₅ · 0.5H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 53.215 |

| b (Å) | 8.8301 |

| c (Å) | 6.5276 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3069.9 |

| Z (molecules/cell) | 8 |

This data is based on the reported structure of a similar long-chain alkyl xylopyranoside and serves as a model for understanding the crystalline nature of such compounds. nih.gov

In the solid state, the xylopyranoside ring of these molecules, and by extension ethyl β-D-xylopyranoside, adopts a stable chair conformation. Specifically, it is the 4C₁ conformation (the notation indicates that carbon-4 is above and carbon-1 is below the plane of the ring). In this conformation, the three hydroxyl groups at positions C-2, C-3, and C-4, as well as the hydroxymethyl group at C-5 (in hexopyranoses) or the corresponding hydrogen in xylose, are positioned equatorially, which minimizes steric strain. The β-anomeric configuration places the aglycone (the ethyl group) in an equatorial position, which is sterically favorable.

The crystal packing of alkyl xylopyranosides is a prime example of molecular self-assembly driven by the optimization of intermolecular forces. nih.govresearchgate.net A key feature is the segregation of molecules into distinct hydrophilic and hydrophobic regions, forming bilayers. nih.gov

Hydrophilic Layers : The xylopyranoside headgroups are arranged together, forming extensive networks of hydrogen bonds. These bonds involve the hydroxyl groups on the sugar rings and, in hydrated crystals, water molecules. This hydrogen-bonding network is the primary cohesive force holding the hydrophilic layers together. nih.gov

Hydrophobic Layers : The alkyl chains (e.g., ethyl, decyl) are sequestered into separate layers. They pack together, stabilized by van der Waals forces. In the case of longer chains like decyl, they adopt a specific tilt angle to maximize these interactions. nih.gov

This separation into distinct polar and non-polar domains is a common motif in the crystal structures of surfactant-like molecules, including many glycosides. nih.gov

Conformational Dynamics and Pseudorotation Cycles of the Xylopyranoside Ring System

While the solid state presents a static picture, in solution, the xylopyranoside ring is dynamic. The pyranose ring is not rigid but can flex and interconvert between different conformations. The primary conformations in equilibrium are the two chair forms, 4C₁ and 1C₄. rsc.orglu.se For β-D-xylopyranosides, the 4C₁ chair is generally the most stable and therefore the most populated conformation due to the equatorial arrangement of its bulky substituents.

The transition between the 4C₁ and 1C₄ chairs is not direct. It proceeds through a series of higher-energy intermediate conformations, including boat and skew-boat (or twist) forms. This pathway of interconversion is often referred to as a pseudorotation cycle, a concept that describes the continuous flexing of the ring. slideshare.net

Dynamic NMR (DNMR) spectroscopy studies on xylopyranoside derivatives have elucidated these equilibria. rsc.orglu.se For example, a 3-deoxygenated xylopyranoside derivative in methanol-d₄ was found to exist as an equal mix of 4C₁ and 1C₄ states at room temperature. However, upon cooling to -100 °C, the equilibrium shifted dramatically, with the 1C₄ form being present in only a few percent, demonstrating the small energy difference between these states and the influence of temperature on conformational preference. rsc.orglu.se The calculated activation enthalpy (ΔH‡) for this interconversion was 47.3 kJ mol⁻¹, with an activation entropy (ΔS‡) of 54 J mol⁻¹ K⁻¹. rsc.orglu.se

Impact of Substituents and Anomeric Effects on Xylopyranoside Conformation and Flexibility

The conformational equilibrium of the xylopyranoside ring is sensitive to both the nature of its substituents and inherent stereoelectronic effects.

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry. wikipedia.org It describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to favor an axial orientation, even though this position is typically more sterically hindered than the equatorial one. wikipedia.orgdypvp.edu.in This effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1 to aglycone bond. This interaction is geometrically optimal when the aglycone is in the axial position. dypvp.edu.in

For ethyl β-D-xylopyranoside, the aglycone is the ethoxy group (-OCH₂CH₃). In the β-configuration, the ethoxy group would sterically prefer the equatorial position. However, the anomeric effect provides a countervailing stabilization for the axial conformation. The final conformational equilibrium is a balance between these opposing forces. While the equatorial 4C₁ conformer is still expected to be dominant for the β-anomer, the anomeric effect reduces its stability advantage over the axial 1C₄ conformer.

The polarity of the solvent also plays a crucial role. In polar solvents, the anomeric effect is weakened. dypvp.edu.in This is because polar solvent molecules can solvate the dipole of the equatorial conformer, reducing the electrostatic repulsion that would otherwise favor the axial form. dypvp.edu.in

Substituents on other parts of the ring also influence conformation. Studies on C3-substituted xylopyranosides have shown that altering the stereochemistry or adding bulky groups at this position can shift the conformational equilibrium between the 4C₁ and 1C₄ chairs and even increase the population of skew conformations. rsc.orglu.se

Enzymatic Hydrolysis and Glycosidase Substrate Specificity Studies with Ethyl Beta D Xylopyranoside

Utility of Ethyl beta-D-Xylopyranoside as a Substrate for Xylanases and Beta-Xylosidases

This compound functions as an artificial substrate for beta-xylosidases (EC 3.2.1.37), which are exo-acting enzymes that hydrolyze xylo-oligosaccharides by removing successive D-xylose residues from the non-reducing end. nih.gov The enzyme catalyzes the cleavage of the β-(1,4)-glycosidic bond between the xylose sugar and the ethanol (B145695) aglycone.

Its utility in research stems from its simplicity. Unlike natural substrates like xylan, which is a complex heteropolysaccharide, or even xylo-oligosaccharides, this compound presents a single, well-defined glycosidic linkage for the enzyme to act upon. This simplifies kinetic analysis and mechanistic studies.

While most standard laboratory assays for beta-xylosidases employ chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) for ease of detection, this compound is useful in specific contexts:

Probing Aglycone Specificity: By comparing the hydrolysis rates of a series of alkyl β-D-xylopyranosides (e.g., methyl, ethyl, propyl), researchers can determine the influence of the size and hydrophobicity of the aglycone group on substrate binding and turnover.

Avoiding Interference: In studies where chromogenic or fluorogenic leaving groups might interfere with other components of a reaction mixture or with certain detection methods (e.g., mass spectrometry), a simple alkyl glycoside is a preferred substrate.

Fundamental Mechanistic Studies: It serves as a baseline substrate for understanding the core catalytic machinery of the enzyme before introducing more complex variables.

Some enzymes classified as beta-xylosidases also exhibit activity on other artificial substrates, such as those with methylumbelliferyl or nitrophenyl groups, but may not be active on natural xylo-oligosaccharides. nih.gov Therefore, using a simple substrate like this compound is a crucial step in fully characterizing an enzyme's substrate specificity.

Kinetic Parameters and Mechanistic Investigations of Glycosidic Bond Cleavage

The hydrolysis of this compound by a beta-xylosidase follows Michaelis-Menten kinetics, allowing for the determination of key parameters that describe the efficiency and affinity of the enzyme-substrate interaction.

The kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat)—are fundamental to characterizing an enzyme's catalytic efficiency. While specific kinetic data for this compound is not widely published, extensive data exists for the structurally similar and commonly used chromogenic substrate, p-nitrophenyl-β-D-xylopyranoside (pNPX). This data provides a valuable proxy for understanding how beta-xylosidases interact with small xyloside substrates.

Table 1: Representative kinetic parameters of various β-xylosidases using the artificial substrate p-nitrophenyl-β-D-xylopyranoside (pNPX). This data illustrates the typical range of values obtained for small xyloside substrates. nih.govresearchgate.netnih.gov

Glycoside hydrolases, including beta-xylosidases, cleave glycosidic bonds via one of two major mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry of the product. nih.govresearchgate.net Both mechanisms typically involve two key carboxylic acid residues (aspartate or glutamate) in the enzyme's active site. nih.govnih.gov

Retaining Mechanism: This is a two-step, double-displacement process. nih.govcazypedia.org

Glycosylation: One acidic residue acts as a nucleophile, attacking the anomeric carbon (C1) of the xylose ring. Simultaneously, the second acidic residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (ethanol). This forms a covalent glycosyl-enzyme intermediate with an inverted stereochemistry.

Deglycosylation: The second acidic residue, now deprotonated, acts as a general base, activating a water molecule to attack the anomeric carbon of the intermediate. This cleaves the covalent bond, releasing xylose and regenerating the enzyme. The stereochemistry is inverted a second time, resulting in a net retention of the original β-configuration. Retaining enzymes typically have a shorter distance (~5 Å) between their two catalytic carboxylates. nih.gov

Inverting Mechanism: This is a single-step, single-displacement reaction. researchgate.netcazypedia.org

One acidic residue acts as a general acid to protonate the glycosidic oxygen, while the other acts as a general base to deprotonate an incoming water molecule. The activated water molecule then attacks the anomeric carbon in a single SN2-like reaction, displacing the aglycone and inverting the anomeric stereochemistry from β to α. Inverting enzymes generally have a greater distance (~6-11 Å) between their catalytic residues to accommodate the water molecule. nih.govcazypedia.org

Substrates like this compound are crucial for determining which mechanism an enzyme uses. By analyzing the stereochemistry of the xylose product (e.g., using NMR or polarimetry), researchers can directly observe whether it has been retained (β-xylose) or inverted (α-xylose). Beta-xylosidases from GH families 3, 39, and 52 employ a retaining mechanism, while those from family GH43 are inverting enzymes. nih.govd-nb.info

Structural Basis of Enzyme-Substrate Recognition and Active Site Interactions

The ability of a beta-xylosidase to recognize and bind this compound is determined by the three-dimensional architecture of its active site. The active site is typically a cleft or pocket on the enzyme's surface, lined with amino acid residues that form specific interactions with the substrate. researchgate.net

Structural studies of beta-xylosidases, often with bound substrates or inhibitors like xylobiose, reveal key features of substrate recognition. researchgate.netbath.ac.uk The xylopyranose ring of the substrate fits into a specific pocket, often called the -1 subsite, where it is held in place by a network of hydrogen bonds between the sugar's hydroxyl groups and polar amino acid residues (e.g., Asp, Glu, Tyr, Trp). These interactions ensure the correct orientation of the glycosidic bond relative to the two catalytic carboxylate residues.

The ethyl aglycone of this compound binds in the adjacent +1 subsite. The nature of this subsite dictates the enzyme's specificity for different aglycones. The interactions in this region are typically less specific than in the -1 subsite and are often dominated by hydrophobic or van der Waals interactions with nonpolar amino acid residues. The relatively small and simple ethyl group can be accommodated by a wide range of beta-xylosidases. Molecular docking simulations show that catalytic residues like Asp and Glu are positioned to perform their roles as nucleophiles or acid/base catalysts on the glycosidic linkage. espublisher.com

Development and Evaluation of this compound Derivatives as Glycosidase Inhibitors or Probes

Substrate analogs are frequently used as a basis for designing enzyme inhibitors or activity-based probes. By modifying the structure of this compound, researchers can create molecules that bind to the active site but cannot be turned over, thus acting as inhibitors.

One strategy involves replacing the glycosidic oxygen with a more stable atom or group. For example, thiophosphate derivatives of β-D-xylopyranoside have been synthesized and shown to possess high insecticidal activity, which may be related to the inhibition of key glycosidases in insects. researchgate.net

Other common modifications to create glycosidase inhibitors include:

Fluorination: Replacing a hydroxyl group on the xylose ring with fluorine can increase the inhibitor's binding affinity and stability. Difluorinated sugar derivatives, for instance, have been developed as potent glycosidase inhibitors. nih.gov

Amination: Introducing an amino group, such as in 6-amino-6-deoxy-hexopyranoses, can create compounds that mimic the protonated transition state of the hydrolysis reaction, leading to very tight binding and competitive inhibition. nih.gov

Modification of the Aglycone: Altering the ethyl group to include reactive moieties can create irreversible inhibitors or activity-based probes that form a covalent bond with a residue in the active site, permanently inactivating the enzyme and allowing for its detection and identification.

These derivatives are critical tools for studying enzyme function, validating potential drug targets, and profiling enzyme activity in complex biological samples.

Methodological Considerations for Enzyme Activity Assays and Specificity Profiling

Assaying the enzymatic hydrolysis of this compound requires different methods than those used for chromogenic substrates. Since the products, xylose and ethanol, are colorless, their release cannot be monitored directly by simple spectrophotometry.

Standard Assay for Chromogenic Substrates: The most common beta-xylosidase assay uses a substrate like o-nitrophenyl-β-D-xylopyranoside (ONPX) or p-nitrophenyl-β-D-xylopyranoside (pNPX). nih.govsigmaaldrich.com The reaction is performed at an optimal pH and temperature. It is then stopped by adding a high-pH solution (e.g., sodium carbonate), which also develops the color of the released nitrophenolate ion. The absorbance is read at approximately 410 nm, and the amount of product is quantified using the Beer-Lambert law. sigmaaldrich.comfrontiersin.org

Assays for Non-Chromogenic Substrates like this compound: Since neither product is colored, indirect detection methods are necessary.

Coupled Enzyme Assays: This is a common and sensitive approach. The xylose released from the primary reaction is used as a substrate in a second, coupled reaction that produces a detectable signal. nih.gov For example, the released D-xylose can be oxidized by xylose oxidase, producing hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a leuco dye (like Amplex Red) into a colored or fluorescent product, which can be measured quantitatively. nih.govthermofisher.com This method allows for continuous, real-time monitoring of the enzyme activity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the xylose product from the unreacted substrate and other reaction components. While highly accurate, this method is not suitable for high-throughput screening due to its lower sample throughput.

Reducing Sugar Assays: Classic methods like the dinitrosalicylic acid (DNS) assay can be used to quantify the reducing xylose sugar produced. frontiersin.org However, these assays are generally less sensitive and can suffer from interference from other components in the reaction mixture.

When profiling enzyme specificity, it is crucial to use a range of substrates, including simple alkyl glycosides like this compound, chromogenic substrates, and natural xylo-oligosaccharides. This comprehensive approach provides a complete picture of the enzyme's catalytic capabilities and its potential biological role. nih.gov

Coordination Chemistry and Metal Complexation of Ethyl Beta D Xylopyranoside Derived Ligands

Rational Design and Synthesis of Glycosylated Ligands Incorporating Ethyl beta-D-Xylopyranoside

The rational design of glycosylated ligands hinges on leveraging the this compound moiety as a scaffold to present chelating groups in a specific spatial orientation. The hydroxyl groups of the xylopyranoside ring serve as versatile handles for chemical modification, allowing for the attachment of various donor atoms to create ligands with tailored properties.

The efficacy of a chelating agent is significantly enhanced when multiple donor atoms are incorporated into a single molecule, a concept known as the chelate effect. This leads to the formation of more stable metal complexes compared to those formed by analogous monodentate ligands. Polydentate ligands, which can form multiple dative bonds with a central metal ion, are therefore highly desirable.

The design of such systems using an this compound core involves the strategic functionalization of its hydroxyl groups to introduce nitrogen, oxygen, or sulfur donor atoms. A prominent example of a powerful chelating motif is dipicolylamine (DPA), which can be incorporated to create tridentate ligand systems. The synthesis of a DPA-based chelator from this compound would typically involve:

Selective Protection: Differentiating between the hydroxyl groups at the C2, C3, and C4 positions of the xylose ring using protecting group chemistry.

Activation: Converting a selected hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

Nucleophilic Substitution: Reacting the activated intermediate with a DPA derivative to form a stable ether or amine linkage, thereby tethering the chelating unit to the sugar scaffold.

Achieving high affinity and selectivity for a specific metal ion is a primary goal in ligand design. Several strategies can be employed to fine-tune the binding properties of this compound-derived ligands:

Choice of Donor Atoms: The selection of donor atoms (N, O, S) in the chelating moiety is crucial. According to Hard and Soft Acids and Bases (HSAB) theory, hard metal ions (like Ca²⁺) prefer hard donor atoms (like oxygen), while softer metal ions (like Cd²⁺) prefer softer donors (like sulfur). By creating ligands with a specific set of donor atoms, selectivity for a target metal can be engineered.

Spatial Arrangement: The three-dimensional presentation of the chelating groups is critical. Utilizing the rigid carbohydrate scaffold allows for the precise control of distances and angles between donor atoms to match the preferred coordination geometry of a specific metal ion. acs.orgnih.gov This can enhance binding affinity for the target ion while disfavoring others.

Introduction of Steric Hindrance: Incorporating bulky groups near the coordination site can sterically prevent larger or differently shaped ions from binding, thereby increasing selectivity for a smaller target ion.

Multivalent Presentation: Linking multiple glycosylated ligands together to create "glycoclusters" can dramatically increase binding affinity, a phenomenon known as the glycoside cluster effect. nih.gov This multivalency can transform weak individual interactions into a strong, cumulative binding event. nih.govnih.gov

By combining these strategies, ligands derived from this compound can be optimized for high-affinity and selective binding to target metal ions. nih.gov

Complexation Chemistry with Transition Metals for Research Applications (e.g., Rhenium, Technetium)

The coordination chemistry of technetium is of paramount interest in nuclear medicine, as its metastable isotope, technetium-99m (⁹⁹ᵐTc), is the most widely used radionuclide for diagnostic imaging. mdpi.com Due to the chemical similarities between technetium and rhenium, non-radioactive rhenium isotopes are often used as surrogates to develop and characterize new radiopharmaceuticals, which simplifies the synthetic and analytical chemistry. nih.govacs.org Ligands derived from this compound are being explored to carry these metals to specific biological targets.

Technetium and rhenium possess a rich coordination chemistry, existing in multiple oxidation states (from -1 to +7) and adopting various coordination geometries. unm.eduscielo.br For applications in radiopharmaceuticals, the +1, +3, and +5 oxidation states are most common.

[M(CO)₃]⁺ Core (M = Re, ⁹⁹ᵐTc): In the +1 oxidation state, the fac-[M(CO)₃(H₂O)₃]⁺ core is a stable and versatile precursor. It readily reacts with tridentate ligands to form stable, neutral complexes with an octahedral geometry. mdpi.com A DPA-based ligand on an this compound scaffold would be well-suited to coordinate to this core.

{MO}³⁺ Core (M = Re, ⁹⁹ᵐTc): In the +5 oxidation state, the metal-oxo core {MO}³⁺ is prevalent. These complexes typically adopt a square pyramidal geometry, with the oxygen atom in the apical position and the chelating ligand's donor atoms forming the basal plane. nih.govunm.edunih.gov

The specific geometry and oxidation state of the final complex are determined by the nature of the glycosylated ligand, the reducing agents used in the synthesis, and the reaction conditions. Characterization is typically performed using techniques such as X-ray crystallography (for rhenium complexes), NMR spectroscopy, and mass spectrometry. For technetium-99m complexes, comparative HPLC analysis with the corresponding rhenium analogues is a key characterization method. mdpi.com

| Metal Core | Oxidation State | Typical Coordination Number | Common Geometry | Example Ligand Type |

|---|---|---|---|---|

| [M(CO)₃]⁺ | +1 | 6 | Octahedral | Tridentate (e.g., DPA-based) |

| {MO}³⁺ | +5 | 5 | Square Pyramidal | Tetradentate or Bidentate |

| [MCl₂(N₂)]⁺ | +3 | 6 | Octahedral | Mixed phosphine/amine |

The stability of a metal complex in a solution is a critical factor for its potential application, particularly in vivo. scispace.com Thermodynamic stability refers to the tendency of the complex to form under equilibrium conditions, while kinetic stability (or inertness) refers to the rate at which it undergoes ligand exchange. scispace.com Several factors influence the stability of this compound-metal complexes:

pH of the Medium: The formation of metal complexes is often highly pH-dependent, as metal ions compete with protons for the same binding sites on the ligand. ijnc.irijnc.ir At low pH, protonation of donor atoms (like amines) can prevent metal coordination.

Chelate and Macrocyclic Effects: As mentioned, polydentate ligands form significantly more stable complexes than monodentate ligands due to the chelate effect. scispace.com If the ligand can wrap around the metal ion, forming a macrocyclic structure, the stability is further enhanced.

Nature of the Metal Ion: The charge and size of the metal ion affect the electrostatic interaction with the ligand and thus the stability of the complex.

Solvent: The polarity of the solvent can influence complex stability. In aqueous solutions, the hydration of the metal ion must be overcome for the ligand to bind, which is a key thermodynamic consideration.

| Factor | Influence on Stability | Rationale |

|---|---|---|

| pH | High | Competition between protons and metal ions for ligand binding sites. ijnc.irijnc.ir |

| Ligand Denticity | High | The chelate effect provides significant thermodynamic stabilization for polydentate ligands. scispace.com |

| Donor Atom Type | Moderate-High | Matching the donor atom's hardness/softness to the metal ion (HSAB principle) enhances binding. |

| Solvent | Moderate | Solvent molecules compete with the ligand for coordination to the metal ion. |

For a metal complex to be effective in vivo, it must be kinetically stable enough to reach its target without dissociating or undergoing unwanted reactions. A significant challenge is competition from endogenous ligands—biomolecules that can also chelate metals. Cysteine and histidine are two amino acids with particularly strong metal-binding capabilities due to their thiol and imidazole (B134444) side chains, respectively. cnr.itnih.gov

Therefore, it is essential to perform competition studies where the glycosylated metal complex is challenged with an excess of these endogenous ligands. mdpi.com The stability of the complex can be monitored over time by techniques like HPLC. mdpi.com If the this compound-derived ligand is displaced by cysteine or histidine, the metal will be sequestered, leading to a loss of targeting ability and potentially altered biodistribution and toxicity.

These studies are crucial for predicting the in vivo fate of the complex. A successful ligand design will result in a complex that is kinetically inert to transchelation by endogenous competitors, ensuring that the metal remains firmly bound to its glycosylated carrier until it reaches its intended destination.

Spectroscopic and Diffraction Analysis of Metal-Ethyl beta-D-Xylopyranoside Complexes

Infrared (IR) spectroscopy is a fundamental tool for identifying the coordination of the xylopyranoside ligand to a metal center. The formation of a metal-ligand bond typically induces shifts in the vibrational frequencies of the functional groups involved in coordination. For instance, shifts in the stretching frequencies of hydroxyl (O-H) and ether (C-O-C) groups of the xylopyranoside ring can indicate their participation in complexation. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) is often attributed to the formation of metal-oxygen (M-O) bonds, providing direct evidence of coordination. researchcommons.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, offers insights into the structure of the complex in solution. Upon coordination with a paramagnetic metal ion, significant broadening or shifting of the proton and carbon signals of the xylopyranoside ligand is observed. For diamagnetic metal complexes, changes in the chemical shifts of the ring protons and carbons compared to the free ligand can help identify the binding sites.

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are employed to study the electronic transitions associated with the metal-ligand complex, which yields information on the geometry and the nature of the metal-ligand interactions. springernature.com For complexes involving paramagnetic metal centers, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique that provides data on the chemical environment and electronic structure of the metal ion within the complex. springernature.com

X-ray diffraction (XRD) analysis provides the most definitive structural information for complexes that can be obtained in crystalline form. Powder XRD (PXRD) can be used to confirm the formation of a new crystalline phase, distinct from the starting ligand and metal salt. nih.govspuvvn.edu Single-crystal X-ray diffraction, when applicable, allows for the precise determination of bond lengths, bond angles, and the complete three-dimensional structure of the metal-ethyl beta-D-xylopyranoside complex, revealing the specific coordination number, geometry of the metal center, and the conformation of the sugar ring. scielo.org.bo

Computational studies, such as Density Functional Theory (DFT), complement experimental data. For the related compound mthis compound, DFT calculations have shown that divalent metal cations (like Mg²⁺, Ca²⁺, and Zn²⁺) preferentially coordinate to the hydroxyl groups at the O3 and O4 positions of the pyranoside ring in its stable ⁴C₁ chair conformation. nih.gov This theoretical insight suggests a likely coordination behavior for this compound as well.

Table 1: Representative Analytical Data for a Hypothetical Metal-Ethyl beta-D-Xylopyranoside Complex

| Analytical Technique sort | Observed Parameter sort | Typical Finding/Interpretation sort |

|---|---|---|

| FT-IR Spectroscopy | ν(O-H) band shift | Broadening and shift to lower wavenumber, indicating hydroxyl group involvement in coordination. |

| FT-IR Spectroscopy | New band at 450-550 cm⁻¹ | Appearance of a new vibrational mode corresponding to a Metal-Oxygen (M-O) bond. |

| ¹³C NMR Spectroscopy | Chemical shift changes (Δδ) | Downfield or upfield shifts of C3 and C4 signals, suggesting coordination at the O3 and O4 positions. |

| UV-Vis Spectroscopy | d-d transitions | Low-intensity absorption bands in the visible region, characteristic of the metal ion's coordination geometry. |

| Powder X-Ray Diffraction | Diffraction pattern | Unique peaks different from the parent ligand and metal salt, confirming the formation of a new crystalline complex. nih.gov |

Investigation of Metal-Glycoconjugate Interactions with Biological Systems in Research Contexts

The conjugation of metal ions to this compound creates glycoconjugates with potential for specific interactions within biological systems. Research in this area focuses on understanding how these synthetic molecules are recognized, transported, and interact with cellular components.

Investigating the cellular uptake of metal-ethyl beta-D-xylopyranoside complexes is crucial to understanding their biological activity. techconnect.org Such studies are typically performed using model cell lines, such as human cancer cells (e.g., colon carcinoma or lung carcinoma cells) or normal epithelial cells, to assess permeability and internalization mechanisms. researchgate.netnih.gov The process by which nanoparticles and complex molecules enter a cell is a complex journey dictated by various physicochemical properties. rsc.org

Researchers utilize techniques like laser scanning confocal microscopy and flow cytometry to monitor the uptake of these glycoconjugates. nih.gov Often, the metal complex is either inherently fluorescent or is tagged with a fluorescent dye to enable visualization within the cell. These studies aim to determine the rate and extent of internalization and to elucidate the specific endocytic pathways involved. The surface functionalization of a particle, including the nature of the sugar ligand, plays a critical role in its uptake by cells. nih.gov

The biological effects of metal-glycoconjugates are often mediated by their interactions with specific biomolecules. The this compound moiety can act as a recognition element, targeting the complex to carbohydrate-binding proteins (lectins) or cell surface receptors that specifically recognize xylose. The binding of glycosides to artificial receptors has been demonstrated, highlighting the specific noncovalent interactions that stabilize such complexes. rsc.orgqucosa.de

The metal center, in turn, can interact with various amino acid side chains in proteins, such as the carboxylic acid groups of aspartate and glutamate (B1630785) or the nitrogen-containing groups in histidine. nih.govresearchgate.net These interactions can influence the protein's conformation and function. docksci.com The study of metal ion-protein interactions is often carried out using a suite of biophysical techniques, including mass spectrometry, circular dichroism, and electron paramagnetic resonance, to map binding sites and characterize conformational changes upon complex formation. springernature.comnih.gov

By integrating data from cellular uptake and biomolecular interaction studies, researchers can develop mechanistic insights into how these glycoconjugates function. For example, enhanced uptake of a metal-ethyl beta-D-xylopyranoside complex by a particular cancer cell line could be correlated with the overexpression of a specific glucose or xylose transporter on the cell surface.

The glycoconjugate may function as a targeting vehicle, delivering the metal ion to a specific cellular location or protein. The metal ion itself could then act as a therapeutic agent, a diagnostic probe, or a modulator of protein activity. Understanding these mechanisms at a molecular level is essential for the rational design of new metal-based compounds for research and potential applications. The interaction is complex, as the metal ion can influence the structure and stability of the protein it binds to, while the protein environment dictates the coordination chemistry of the metal ion. nih.gov

Advanced Research Applications and Methodological Contributions of Ethyl Beta D Xylopyranoside

Development of Glycoside-Based Probes for Biochemical Pathway Elucidation

Glycoside-based probes are essential tools for understanding the intricate pathways of carbohydrate metabolism and function. By mimicking natural structures, these probes can interact with, and report on, specific biological processes. Ethyl beta-D-xylopyranoside and its derivatives have been instrumental in this area, particularly in the study of glycosaminoglycan (GAG) biosynthesis.

Synthetic xylosides, which feature a xylose sugar attached to an aglycone group, act as primers for the biosynthesis of GAGs. nih.govresearchgate.net They compete with the natural protein core for the attention of biosynthetic enzymes, leading to a decrease in GAGs attached to proteoglycans and an increase in free GAG chains. nih.govresearchgate.net This process allows researchers to manipulate and study the effects of GAGs on various cellular activities, including cell signaling, development, and disease progression. nih.govnih.gov

A prominent example is the use of p-nitrophenyl-β-D-xylopyranoside . This derivative serves as a powerful probe to disrupt and study proteoglycan synthesis. nih.govsigmaaldrich.com Research has shown that it can inhibit the synthesis of proteoglycans like dermatan sulfate (B86663) and heparan sulfate, while simultaneously stimulating the production of free GAG chains. nih.gov This allows for detailed investigation into the role of specific proteoglycans in the formation of the extracellular matrix. nih.gov Furthermore, xylosides tagged with fluorescent probes, such as Pacific Blue™, have been synthesized to visualize the initial steps of GAG biosynthesis. rsc.org These fluorescently labeled xylosides act as substrates for key enzymes like β4GalT7, providing insight into the cellular location and sequence of GAG assembly. rsc.org

Beyond GAGs, this compound itself is used as a model to investigate the metabolism of pentose (B10789219) sugars, which are fundamental to pathways like the pentose phosphate (B84403) pathway and nucleotide biosynthesis. The ability to create these molecular tools from a xyloside foundation provides a window into complex biological systems that would otherwise be difficult to observe.

Contributions to Glycomics and Glycoproteomics Research as Analytical Standards or Tools

Glycomics and glycoproteomics are fields dedicated to characterizing the entire complement of sugars (the glycome) and glycosylated proteins in a cell or organism. This is a monumental task due to the immense complexity and diversity of glycan structures. Progress in this area relies heavily on high-quality analytical standards for the calibration of sensitive instrumentation and the unambiguous identification of molecules.

This compound serves as a crucial reference compound in analytical chemistry. Its well-defined structure and properties make it an ideal standard for chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). By using this compound as a standard, researchers can accurately quantify and identify other glycosides in complex biological, pharmaceutical, or food samples.

The attributes that make this compound a reliable analytical standard are its high purity, stability, and well-characterized physical and chemical properties. These features ensure consistent and reproducible results in analytical assays.

| Property | Value/Identifier | Source |

|---|---|---|

| Purity | ≥97.5% | |

| IUPAC Name | (2R,3R,4S,5R)-2-ethoxyoxane-3,4,5-triol | nih.gov |

| CAS Number | 6743-62-0 | nih.govbiosynth.com |

| Molecular Formula | C₇H₁₄O₅ | nih.govbiosynth.com |

| Molecular Weight | 178.18 g/mol | nih.gov |

| InChI Key | UBUITGRMYNAZAX-XZBKPIIZSA-N |

Applications in Materials Science: Development of Glycoconjugate Polymers and Hydrogels

The principles of carbohydrate chemistry are increasingly being applied to materials science to create novel "smart" materials with unique properties. This compound and its derivatives are valuable starting points for the synthesis of glycoconjugate polymers and hydrogels, which are polymers that can absorb large quantities of water. nih.govmdpi.com These bio-based materials are of great interest due to their biocompatibility, biodegradability, and derivation from renewable resources. mdpi.comnih.gov

A key application in this area is the creation of sugar-based surfactants. researchgate.net By attaching long alkyl chains to the xylose core, chemists can synthesize alkyl xylosides. researchgate.netnih.gov These molecules have both a water-loving (hydrophilic) sugar head and a water-fearing (hydrophobic) tail, allowing them to act as surfactants. These surfactants have applications in cleaning, emulsification, and foaming. nih.gov Research has shown that modifying the length of the alkyl chain or inserting oxyethylene groups can fine-tune the properties of these surfactants, such as their water solubility and critical micelle concentration. researchgate.netnih.gov

Beyond simple surfactants, xylosides can be used as building blocks for more complex glycopolymers. These polymers can be designed to self-assemble into organized structures, such as hydrogels. nih.govresearchgate.net Polysaccharide-based hydrogels are particularly promising for biomedical applications like drug delivery and tissue engineering because their soft, water-filled structure closely resembles natural living tissues. nih.govresearchgate.net While much of the work in this area uses abundant polysaccharides like cellulose (B213188) and chitosan, the synthetic versatility of xylosides offers a pathway to create hydrogels with precisely controlled structures and functionalities. researchgate.netnih.gov

Methodological Advancements in Carbohydrate Chemical Biology and Synthetic Glycoscience

Progress in glycoscience is intrinsically linked to the development of new and efficient methods for synthesizing and modifying carbohydrates. This compound plays a fundamental role as a model compound for advancing these synthetic methodologies.

Its relatively simple and well-understood stereochemistry makes it an excellent substrate for testing new glycosylation reactions. Researchers use it to explore the effectiveness of different catalysts, the influence of various protective groups, and the optimal parameters for forming glycosidic bonds—the critical link that holds carbohydrates together. For example, studies have compared the use of different protecting groups, such as acetyl versus benzoyl groups, to improve the yield and stereoselectivity of glycosylation reactions involving xylosides.

Furthermore, this compound is employed to study the stability of the glycosidic bond itself. By subjecting the compound to different conditions, such as varying pH, temperature, or the presence of enzymes, scientists can gain a deeper understanding of how these bonds break. This knowledge is vital for developing stable glycoconjugates for use in drug delivery or as food preservatives. The synthesis of derivatives, such as ethyl 1-thio-β-D-xylopyranoside, provides alternative glycosyl donors that can be activated under specific conditions, offering chemists greater control over the synthesis of complex carbohydrates. glentham.com These foundational studies on simple model compounds like this compound are essential for building the sophisticated molecular architectures needed for advanced applications in medicine and materials science.

Computational and Theoretical Studies of Ethyl Beta D Xylopyranoside and Its Molecular Interactions

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. For ethyl beta-D-xylopyranoside, MD simulations provide a way to explore its conformational flexibility and the various shapes it can adopt in different environments. rsc.org

Studies on similar xylosides have shown that the conformational equilibria, for instance between the 4C1 and 1C4 chair conformations, are influenced by the solvent environment. rsc.orgresearchgate.net Intramolecular hydrogen bonding also plays a significant role in stabilizing certain conformations, particularly in non-polar solvents. researchgate.net For example, a study on a naphthyl xyloside revealed equilibria involving 4C1, 2SO, and 1C4 conformations, with a strong dependency on the hydrogen-bonding ability of the solvent. rsc.org

The flexibility of this compound is crucial for its biological activity. The ability to adopt different conformations can be essential for fitting into the active site of an enzyme or binding to a protein. rsc.org MD simulations can help to understand this dynamic behavior and how it might be modulated by the surrounding environment. frontiersin.org

| Solvent | Predominant Conformations | Key Influencing Factors |

| Methanol-d4 | 4C1, 1C4 | Solvent polarity |

| Chloroform-d | 4C1, 1C4, Skew conformations | Intramolecular hydrogen bonding |

| Various (as per naphthyl xyloside study) | 4C1, 2SO, 1C4 | Hydrogen bonding ability of the solvent |

Note: This table is a generalized representation based on studies of similar xylosides and illustrates the expected conformational behavior of this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of this compound in detail. researchgate.netstenutz.eu These methods calculate the electron density of a molecule to determine its energy and other electronic properties. mdpi.com

DFT calculations can be used to optimize the geometry of this compound, finding its most stable three-dimensional structure. youtube.com This is crucial for understanding its physical and chemical properties. Furthermore, these calculations can predict various spectroscopic properties, such as infrared and Raman spectra, which can be compared with experimental data for validation. nih.gov

The electronic structure, as determined by DFT, reveals information about the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

DFT can also be used to calculate properties like partial atomic charges, which indicate how electron density is distributed among the atoms in the molecule. nih.gov This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. For glycosides, DFT has been used to analyze the influence of the anomeric orientation of an alkyl chain on the conformation of exocyclic groups and the bond lengths of hydroxyl groups. researchgate.net

| Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure. |

| HOMO-LUMO Gap | Indicates chemical reactivity. |

| Partial Atomic Charges | Describes the distribution of electron density. |

| Spectroscopic Properties | Allows for validation with experimental data. |

Note: This table outlines the types of data that can be obtained for this compound using DFT, based on general applications of the method to similar molecules.

In Silico Modeling of Glycoside-Enzyme and Glycoside-Protein Binding Interactions

Understanding how this compound interacts with enzymes and other proteins is fundamental to elucidating its biological roles. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for studying these interactions at an atomic level. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method can identify potential binding sites on the protein and estimate the binding affinity between the two molecules. For example, in a study of a GH43 α-l-arabinofuranosidase/β-xylosidase, molecular docking was used to predict the binding interactions of pNP β-D-xylopyranoside, a similar compound, within the enzyme's active site. frontiersin.org Such studies can reveal key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

These computational approaches are instrumental in the rational design of glycoside-based inhibitors or probes for studying carbohydrate-binding proteins. nih.govrsc.org

| Parameter | Method of Determination | Significance |

| Binding Site | Molecular Docking | Identifies the location on the protein where the glycoside binds. |

| Binding Affinity | Molecular Docking | Estimates the strength of the interaction. |

| Interacting Residues | Molecular Docking/MD Simulations | Reveals the specific amino acids involved in binding. |

| Complex Stability (RMSD) | Molecular Dynamics Simulations | Assesses the dynamic stability of the glycoside-protein complex. |

Note: This table summarizes the key outputs from in silico modeling of glycoside-protein interactions, which are applicable to the study of this compound.

Ligand-Metal Complexation Modeling and Prediction of Coordination Preferences

The interaction of carbohydrates and their derivatives with metal ions is a field of significant interest, with implications in various chemical and biological processes. uni-muenchen.de this compound, with its multiple hydroxyl groups, has the potential to act as a ligand, forming complexes with metal ions. Computational modeling can be used to predict the structure and stability of these potential complexes.

The formation of metal complexes with glycosides is often dependent on the stereochemistry of the sugar, specifically the arrangement of the hydroxyl groups. publish.csiro.au Effective complexing typically requires a specific spatial arrangement of these groups to allow for chelation, where the sugar molecule binds to the metal ion at multiple points. For pyranosides, an axial-equatorial-axial arrangement of three hydroxyl groups on successive carbon atoms is often favorable for complex formation. publish.csiro.au

Quantum chemical calculations can be employed to model the geometry of potential this compound-metal complexes and to predict their coordination preferences. These calculations can determine the most likely binding sites on the sugar molecule for a given metal ion and estimate the strength of the coordination bonds. acs.org The nature of the metal ion and the solvent environment can significantly influence the structure and stability of these complexes. acs.org

While direct computational studies on the complexation of this compound with metal ions are not extensively reported, the principles derived from studies on other glycosides provide a strong basis for such investigations. publish.csiro.auacs.org These computational models can guide experimental work aimed at synthesizing and characterizing novel metal-glycoside complexes.

| Factor | Influence on Complexation |

| Hydroxyl Group Arrangement | Determines the feasibility and mode of chelation. |

| Metal Ion Properties | Affects coordination number and geometry. |

| Solvent | Can influence the stability and structure of the complex. |

| Anomeric Configuration | Can impact the overall conformation and binding ability. |

Note: This table outlines the general factors that would be considered in the computational modeling of metal complexes with this compound.

Future Research Directions and Emerging Paradigms in Ethyl Beta D Xylopyranoside Research

Exploration of Novel Biocatalytic Pathways for Xylopyranoside Synthesis and Modification

The chemical synthesis of glycosides, including Ethyl beta-D-xylopyranoside, often involves multiple protection and deprotection steps, leading to limitations in yield and stereoselectivity. Biocatalysis, utilizing enzymes such as glycosidases, offers a green and highly selective alternative. A significant future direction lies in the exploration and engineering of novel biocatalytic pathways for the synthesis and modification of xylopyranosides.

Research has demonstrated the potential of β-xylosidases to catalyze transglycosylation reactions, where a xylosyl moiety is transferred from a donor to an acceptor molecule. For instance, β-xylosidases from glycoside hydrolase family 3 (GH3), such as BxlA and BxlB from Aspergillus nidulans, have been successfully used to synthesize a variety of β-xylosyl-oligosaccharides. Using para-nitrophenyl (B135317) β-D-xylopyranoside (pNPX) as a donor, these enzymes can transfer the xylosyl group to a wide range of acceptors, including monosaccharides, disaccharides, and sugar alcohols, with yields varying based on the acceptor's structure.

A key area of future research will be the discovery of novel β-xylosidases from diverse microbial sources with unique substrate specificities and higher transglycosylation efficiencies. Furthermore, protein engineering and directed evolution can be employed to tailor existing enzymes for specific synthetic targets, enhancing their stability, altering their regioselectivity, and broadening their acceptor promiscuity. The recombinant β-xylosidase BxTW1 from the fungus Talaromyces amestolkiae, for example, has shown a remarkable ability to use a high number of different alcohols as acceptors for transxylosylation, demonstrating the potential for creating a diverse library of alkyl xylopyranosides.

| Enzyme Source | Glycoside Hydrolase Family | Donor Substrate | Acceptor Examples | Key Findings |

| Aspergillus nidulans (BxlA & BxlB) | GH3 | p-Nitrophenyl β-D-xylopyranoside | D-mannose, D-lyxose, D-galactose, sucrose, lactose | Synthesized 18 different β-xylosyl-oligosaccharides with acceptor-dependent regioselectivity. |

| Talaromyces amestolkiae (rBxTW1) | Not specified | p-Nitrophenyl β-D-xylopyranoside | Various alcohols | Successfully synthesized the anti-proliferative compound 2-(6-hydroxynaphthyl) β-D-xylopyranoside. |

Integration of this compound into Complex Oligosaccharide and Glycoconjugate Architectures

This compound and its protected derivatives serve as fundamental building blocks for the chemical synthesis of more complex and biologically relevant oligosaccharides and glycoconjugates. These larger structures are essential for studying carbohydrate-protein interactions and the roles of glycans in cellular communication and pathogenesis.

Future research will focus on developing more efficient and stereoselective glycosylation strategies to incorporate the xylopyranoside motif into larger architectures. For example, selectively protected xylopyranosides are crucial intermediates in the synthesis of carbohydrate chains found in N-glycoproteins. One reported synthesis involves the creation of a complex trisaccharide building block, where a 2,3,4-tri-O-acetyl-beta-D-xylopyranosyl unit is condensed with a mannosyl-glucopyranoside derivative. This highlights the role of xylopyranosides in assembling specific, biologically significant glycan sequences.